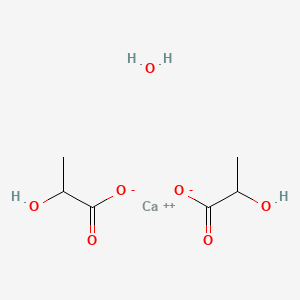

Calcium lactate monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxypropanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAVASCOAJMZHZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961650 | |

| Record name | Calcium 2-hydroxypropanoate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69843-88-5, 41372-22-9 | |

| Record name | Calcium lactate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069843885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-hydroxypropanoate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679364496I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Calcium Lactate Monohydrate: A Technical Guide

For Immediate Release

A comprehensive analysis of the crystal structure of calcium L-lactate monohydrate provides critical insights for researchers, scientists, and professionals in drug development. This technical guide synthesizes crystallographic data and experimental protocols to offer a detailed understanding of this important pharmaceutical and food ingredient.

Core Crystallographic Data

The crystal structure of calcium L-lactate monohydrate (CLM) has been determined through advanced X-ray diffraction techniques. The key quantitative data, essential for characterization and computational modeling, are summarized below. This data is foundational for understanding the compound's stability, solubility, and bioavailability.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 17.653(4) |

| b (Å) | 6.556(1) |

| c (Å) | 8.825(2) |

| α (°) | 90 |

| β (°) | 100.81(2) |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 1004.3(4) |

| Z (Formula Units/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.565 |

Experimental Protocol: Structure Determination

The determination of the crystal structure of calcium L-lactate monohydrate was achieved through powder X-ray diffraction (PXRD), a powerful non-destructive technique. The following outlines the key experimental steps employed.

Sample Preparation and Data Collection

A high-quality diffractogram of calcium L-lactate monohydrate was obtained from a sample of calcium L-lactate pentahydrate heated in a sealed environment. The experiment was conducted at a controlled temperature of 99.5 °C. Synchrotron variable-temperature powder X-ray diffraction (VT-PXRD) data were collected to monitor the phase transitions and isolate the monohydrate form.

Structure Solution and Refinement

The crystal structure was solved ab initio from the high-resolution powder diffraction data. The monoclinic P2₁ space group was identified, and the asymmetric unit was found to contain two calcium lactate (B86563) moieties and two water molecules. The final structural model was refined using the Rietveld method to achieve a good fit between the observed and calculated diffraction patterns.

Visualizing the Experimental Workflow

To elucidate the process of obtaining and analyzing the crystal structure, the following workflow diagram is provided.

Logical Relationship of Crystallographic Data

The relationship between the fundamental crystallographic parameters is crucial for a complete understanding of the crystal lattice. The following diagram illustrates this interconnectedness.

This in-depth guide provides the foundational knowledge for further research and development involving this compound. The precise structural information is invaluable for applications ranging from formulation science to quality control.

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Lactate Monohydrate

Introduction

Calcium lactate (B86563), a calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and beverage industries.[1][2][3] It serves as a common calcium supplement for treating deficiencies, a food additive for stabilizing and thickening, and a flavor enhancer.[1][2][3] Available in various hydration states such as anhydrous, monohydrate, trihydrate, and pentahydrate, the specific form influences its physical and chemical properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of calcium lactate monohydrate (C₆H₁₂CaO₇), offering detailed experimental protocols for researchers, scientists, and professionals in drug development.[4]

Synthesis of this compound

The primary method for synthesizing calcium lactate is through the neutralization reaction of lactic acid with a calcium source, most commonly calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).[1][5][6] This process is favored for its simplicity and the high purity of the resulting product.[7]

Chemical Reactions:

The synthesis can be represented by the following chemical equations:

-

Using Calcium Carbonate: 2CH₃CH(OH)COOH + CaCO₃ → Ca(CH₃CH(OH)COO)₂ + H₂O + CO₂

-

Using Calcium Hydroxide: 2CH₃CH(OH)COOH + Ca(OH)₂ → Ca(CH₃CH(OH)COO)₂ + 2H₂O[7]

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a one-step synthesis method using lactic acid and calcium carbonate.[7]

Materials:

-

Lactic Acid (C₃H₆O₃)

-

Calcium Carbonate (CaCO₃)

-

Deionized Water

-

Ethanol (B145695) (Medicinal Grade)

Procedure:

-

Reactant Preparation: A specific molar concentration of lactic acid is dissolved in deionized water.[7]

-

Reaction: The solution is maintained at a temperature of 28-32°C.[1][7] Calcium carbonate is then gradually added to the lactic acid solution.[1] The reaction is typically allowed to proceed for 10-15 minutes with stirring until the reaction is complete.[7]

-

Crystallization: Following the reaction, medicinal alcohol is introduced to the solution to facilitate the crystallization of calcium lactate.[1] The mixture is then allowed to stand for 5-7 hours at a temperature of 10-20°C.[1]

-

Separation and Purification: The resulting solid product is separated from the liquid via filtration.[1]

-

Washing and Drying: The collected crystals are washed with ethanol and subsequently dried to obtain a uniform, white granular solid.[1][7] This process can yield calcium lactate with a purity of up to 99.9%.[7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂CaO₇[4] |

| Molecular Weight | 236.23 g/mol [4] |

| Appearance | White to cream-colored crystalline or granular powder[2][8] |

| Solubility in Water | 9 g in 100 mL at 25°C (for trihydrate and pentahydrate forms)[2] |

| pH of Solution (1 in 20) | 6.0 - 8.0[8] |

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, structure, and morphology of the synthesized this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to identify the functional groups present in the molecule, thereby confirming its chemical structure. The infrared spectrum of calcium lactate exhibits characteristic absorption bands corresponding to its various bonds.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the dried this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic peaks.

Interpretation of Key FTIR Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3200-3550 | -OH (Hydroxyl group from water and lactate) | Symmetric Stretching |

| ~1500-1750 | COO⁻ (Carboxylate group) | Asymmetric Stretching |

| ~1300-1400 | C-H | Bending |

The broad peak between 3200-3550 cm⁻¹ is indicative of the hydroxyl groups, while the strong absorption around 1500-1750 cm⁻¹ confirms the presence of the carboxylate anion.[10][11]

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for identifying the crystalline structure and phase purity of the synthesized compound. The diffraction pattern is a unique fingerprint for a specific crystalline solid. For calcium lactate, PXRD can differentiate between its various hydrated forms and even its enantiomeric variants (L-lactate vs. DL-lactate).[12]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A thin layer of the finely ground this compound powder is mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Analysis: The experimental diffraction pattern is compared with reference patterns from a database, such as the International Centre for Diffraction Data (ICDD), to confirm the crystalline phase.[13][14]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.[15] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The mass loss (TGA) and heat flow (DSC) are recorded simultaneously.[16]

-

Analysis: The resulting curves are analyzed to determine the temperatures of dehydration, decomposition, and phase transitions.

Thermal Decomposition Stages

The thermal decomposition of calcium lactate pentahydrate, a common form, typically occurs in three main stages.[17]

| Temperature Range (°C) | Process | Mass Loss Event |

| 35 - 135 | Dehydration | Loss of water molecules |

| 200 - 400 | Decomposition | Elimination of lactate group |

| 600 - 800 | Decarbonization | Formation of calcium oxide |

The initial weight loss corresponds to the removal of water of hydration.[5] Subsequent weight losses at higher temperatures correspond to the decomposition of the lactate anion, ultimately yielding calcium oxide as the final residue.[15]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, particle size, and shape of the synthesized calcium lactate crystals. The morphology can be influenced by the synthesis conditions, such as the concentration of lactic acid used.[18]

Experimental Protocol: SEM Analysis

-

Sample Preparation: A small amount of the calcium lactate powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: The prepared sample is placed in the SEM chamber. An electron beam is scanned across the sample surface, and the emitted secondary electrons are detected to form an image.

-

Analysis: The resulting micrographs are examined to determine the crystal habit (e.g., rods, sheets, agglomerates) and size distribution.[18][19] The morphology of calcium lactate can appear as irregularly agglomerated hexagonal rods or thin, overlapping sheets depending on the synthesis conditions.[18]

Purity Assessment by Complexometric Titration

The purity of the synthesized calcium lactate can be quantitatively determined by complexometric titration, which measures the calcium content.

Experimental Protocol: Calcium Content Determination

-

Sample Preparation: An accurately weighed amount of the dried calcium lactate is dissolved in deionized water, acidified with dilute hydrochloric acid.[8]

-

Titration: A buffer solution (e.g., sodium hydroxide) is added to raise the pH, along with an indicator such as hydroxy naphthol blue.[8][20] The solution is then titrated with a standardized solution of ethylenediaminetetraacetate (B1237979) (EDTA) until a color change at the endpoint is observed (e.g., to a clear blue).[8]

-

Calculation: The purity of calcium lactate is calculated based on the volume of EDTA solution used and its concentration. Each milliliter of 0.05 M EDTA is equivalent to 10.91 mg of anhydrous calcium lactate (C₆H₁₀CaO₆).[8] A purity of 98.64% w/w has been reported using this method.[3]

Visualizations

// Node Definitions raw_materials [label="Raw Materials\n(Lactic Acid, Calcium Carbonate)", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant_prep [label="Reactant Preparation\n(Dissolution in Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Neutralization Reaction\n(28-32°C, 10-15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization [label="Crystallization\n(Addition of Ethanol, 10-20°C, 5-7h)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Washing\n(with Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="Drying", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="Calcium Lactate\nMonohydrate Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges raw_materials -> reactant_prep; reactant_prep -> reaction; reaction -> crystallization; crystallization -> separation; separation -> purification; purification -> drying; drying -> final_product; } caption="Synthesis Workflow for this compound."

// Central Node product [label="Synthesized\nthis compound", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Characterization Techniques ftir [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pxrd [label="Powder X-ray Diffraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal [label="Thermal Analysis\n(TGA/DSC)", fillcolor="#FBBC05", fontcolor="#202124"]; sem [label="Scanning Electron\nMicroscopy (SEM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; titration [label="Complexometric Titration", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Determined Properties structure [label="Chemical Structure\n(Functional Groups)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; crystallinity [label="Crystalline Phase\n& Structure", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; stability [label="Thermal Stability\n& Decomposition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; morphology [label="Surface Morphology\n& Particle Size", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; purity [label="Purity & Calcium\nContent", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges product -> ftir [label="Analyzes"]; product -> pxrd [label="Analyzes"]; product -> thermal [label="Analyzes"]; product -> sem [label="Analyzes"]; product -> titration [label="Analyzes"];

ftir -> structure [label="Determines", style=dashed]; pxrd -> crystallinity [label="Determines", style=dashed]; thermal -> stability [label="Determines", style=dashed]; sem -> morphology [label="Determines", style=dashed]; titration -> purity [label="Determines", style=dashed]; } caption="Logical Flow of Characterization Techniques."

References

- 1. expertmarketresearch.com [expertmarketresearch.com]

- 2. Calcium lactate | 814-80-2 [chemicalbook.com]

- 3. wjpsronline.com [wjpsronline.com]

- 4. This compound | C6H12CaO7 | CID 5282393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium lactate - Wikipedia [en.wikipedia.org]

- 6. ulrichgmbh.de [ulrichgmbh.de]

- 7. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ebatco.com [ebatco.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. drugfuture.com [drugfuture.com]

Physicochemical Properties of Calcium Lactate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) (Ca(C₃H₅O₃)₂), a calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and beverage industries.[1][2] It serves as a common calcium supplement in pharmaceutical formulations due to its high bioavailability and solubility.[3] This technical guide provides an in-depth overview of the core physicochemical properties of calcium lactate monohydrate, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white or almost white, crystalline or granular powder.[1][4][5] It is slightly efflorescent, meaning it can lose its water of hydration when exposed to a dry atmosphere.[1][6]

| Property | Value | References |

| Chemical Formula | C₆H₁₀CaO₆·H₂O | [4][7][8] |

| Molecular Weight | 236.23 g/mol | [7][8] |

| Appearance | White or almost white, crystalline or granular powder | [1][4][5] |

| Taste | Mild taste | [9] |

Solubility

Calcium lactate is known for its relatively high solubility in water compared to other calcium salts, which is a key factor in its bioavailability.[6][9] It is freely soluble in boiling water and very slightly soluble in ethanol.[1][4][5]

| Solvent | Temperature | Solubility | References |

| Water | 20 °C | 3.4 g/100 g | [1][2] |

| Water | 25 °C | 9 g/100 mL (for trihydrate and pentahydrate) | [1][2] |

| Boiling Water | - | Freely soluble | [1][4][5] |

| Ethanol (96%) | - | Very slightly soluble | [1][4][5] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[10]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing the solvent (e.g., distilled water).

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[10]

-

Concentration Analysis: Determine the concentration of calcium lactate in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11][12]

Melting Point and Thermal Decomposition

The melting point of hydrated salts is often associated with the loss of water of hydration. For calcium lactate, various forms exist with different hydration states, including a monohydrate, trihydrate, and pentahydrate.[1][13] The pentahydrate form loses water and becomes anhydrous at 120 °C.[5][6] The anhydrous form has a melting point of approximately 240 °C.[6][14]

Thermal decomposition studies using Thermogravimetric-Differential Thermal Analysis (TG-DTA) show a significant weight loss between 200-400 °C, corresponding to the melting and decomposition of calcium lactate.[14] A further decomposition step occurs at 600-800 °C, attributed to the decarbonation of calcium oxide.[14]

| Form | Melting Point (°C) | Notes | References |

| Pentahydrate | 120 | Dehydration to anhydrous form | [5][6] |

| Anhydrous | 240 | - | [6][14] |

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.[15][16][17][18]

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.[15][18] Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[15][16]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[15][16]

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[15][17]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.[17][18]

References

- 1. Calcium lactate | 814-80-2 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. filinchuk.com [filinchuk.com]

- 4. Calcium Lactate Monohydrat - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 5. Calcium Lactate EP BP USP IP Reagent Manufacturers, SDS MSDS [mubychem.com]

- 6. Calcium lactate - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H12CaO7 | CID 5282393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Calcium Lactate Calcium lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | General:814-80-2/L:28305-25-1 [musashino.com]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. westlab.com [westlab.com]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Calcium Lactate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium lactate (B86563) monohydrate (Ca(C₃H₅O₃)₂·H₂O). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the decomposition process.

Introduction to Calcium Lactate Monohydrate

Calcium lactate is a calcium salt of lactic acid that is widely utilized in the pharmaceutical, food, and beverage industries. It serves as a calcium supplement, a firming agent, and a flavor enhancer. In pharmaceutical formulations, understanding the thermal stability and decomposition behavior of its hydrated forms, such as the monohydrate, is critical for determining appropriate processing temperatures, storage conditions, and ensuring the stability of the final product. The thermal decomposition of this compound is a multi-stage process involving dehydration and subsequent degradation of the anhydrous salt.

Thermal Decomposition Behavior

The thermal decomposition of this compound proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process generally involves:

-

Dehydration: The initial stage involves the loss of the water molecule of hydration to form anhydrous calcium lactate.

-

Decomposition of Anhydrous Calcium Lactate: The anhydrous salt then decomposes into calcium carbonate. This is a complex stage that may involve the formation of various intermediate gaseous products.

-

Decomposition of Calcium Carbonate: The final stage is the decomposition of calcium carbonate into calcium oxide, with the release of carbon dioxide.

Evolved gas analysis, often coupled with TGA (TGA-MS or TGA-FTIR), has identified water and carbon dioxide as the primary gaseous products during the thermal degradation of calcium lactate hydrates.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of calcium lactate. It is important to note that much of the detailed published research focuses on the pentahydrate form. Data for the monohydrate is less prevalent and can vary based on experimental conditions such as heating rate and atmospheric environment. The data presented here is a synthesis of available information.

Table 1: Thermogravimetric Analysis (TGA) Data for Calcium Lactate Decomposition

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Products | Solid Residue |

| Dehydration | ~100 - 200 | 7.69% | Varies with study | H₂O | Anhydrous Calcium Lactate |

| Anhydrous Decomposition | ~200 - 500 | ~43.5% (to CaCO₃) | Varies with study | CO, CO₂, other organics | Calcium Carbonate (CaCO₃) |

| Carbonate Decomposition | ~600 - 850 | ~18.8% (from CaCO₃) | Varies with study | CO₂ | Calcium Oxide (CaO) |

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Observed values can differ due to experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Dehydration | ~120 - 150 | Endothermic | Loss of water of hydration |

| Decomposition | ~300 - 500 | Exothermic/Endothermic | Decomposition of anhydrous lactate |

| Decomposition | >700 | Endothermic | Decomposition of calcium carbonate |

Note: The nature of the enthalpy change during the decomposition of the anhydrous form can be complex due to overlapping endothermic and exothermic processes.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following protocols are generalized for the analysis of a hydrated organic salt like this compound.

4.1 Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 1-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative decomposition.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage mass loss for each stage.

4.2 Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed to prevent the loss of volatiles during the initial stages of heating.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, often matching the TGA experiment (e.g., 10 °C/min), is used.

-

Temperature Program: The sample is heated over a temperature range that encompasses the thermal events of interest.

-

Atmosphere: An inert purge gas, such as nitrogen, is used at a constant flow rate.

-

-

Data Analysis: The heat flow to or from the sample relative to a reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify the peak temperatures of endothermic and exothermic events and to calculate the enthalpy changes associated with these transitions.

4.3 Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific temperature corresponding to a decomposition stage observed in the TGA to analyze the evolved gases at that particular step.

-

GC Separation: The evolved volatile products are separated on a capillary column.

-

MS Detection: The separated components are identified by their mass spectra.

-

-

Data Analysis: The identities of the gaseous products evolved at different temperatures are determined, providing insight into the decomposition mechanism.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of this compound and a typical experimental workflow for its analysis.

An In-depth Technical Guide to the Solubility of Calcium Lactate Monohydrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium lactate (B86563) monohydrate in a range of common solvents. The information presented herein is intended to support research, development, and formulation activities where calcium lactate is a key component. This document details quantitative solubility data, experimental protocols for solubility determination, and the influence of various factors on the solubility profile of this widely used calcium salt.

Introduction

Calcium lactate (C₆H₁₀CaO₆), a salt of lactic acid, is a common source of calcium in pharmaceutical formulations, food products, and nutraceuticals. Its bioavailability and generally good solubility in aqueous systems make it a preferred choice for calcium supplementation. The monohydrate form (C₆H₁₀CaO₆·H₂O) is a common commercially available variant. A thorough understanding of its solubility in different solvents is critical for predicting its behavior in various formulation matrices, ensuring optimal delivery and stability.

This guide summarizes the available quantitative data on the solubility of calcium lactate monohydrate and related hydrates in water, ethanol (B145695), methanol (B129727), acetone, and glycerol (B35011). It also provides detailed experimental methodologies for researchers to conduct their own solubility assessments.

Factors Influencing Solubility

The solubility of calcium lactate is not a static property but is influenced by several factors:

-

Temperature: The solubility of calcium lactate in water is endothermic, meaning it increases with rising temperature.[1][2]

-

pH: The pH of the solution plays a crucial role. At acidic pH values (≤5), the solubility of calcium lactate is high (greater than 90%). However, as the pH increases towards neutral and alkaline conditions, the solubility can significantly decrease.[3] A decrease in pH through the addition of lactic acid can paradoxically lead to a decrease in solubility due to the common ion effect.[1]

-

Solvent Composition: The presence of organic solvents, such as ethanol and acetone, in aqueous solutions significantly reduces the solubility of calcium lactate.[4]

-

Isomeric Form: Lactic acid exists as two stereoisomers, L-lactate and D-lactate. The L(+) form of calcium lactate is more soluble than the racemic DL(±) form.[2][5]

-

Presence of Other Ions: The presence of other salts can influence solubility. For instance, the addition of sodium chloride (NaCl) has been reported to have no significant effect on the solubility of calcium lactate.[1] However, the presence of D-gluconate ions has been shown to increase the solubility of calcium L-lactate.[6]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound and other forms of calcium lactate in various solvents.

Table 1: Solubility of Calcium Lactate in Water at Various Temperatures

| Form of Calcium Lactate | Temperature (°C) | Solubility ( g/100 g of solution) | Solubility ( g/100 mL of water) |

| Anhydrous | 0 | ~2 | - |

| Anhydrous | 20 | - | 3.4[7] |

| L-lactate, anhydrous | 10 | - | 4.8[5] |

| L-lactate, anhydrous | 20 | - | 5.8[5] |

| L-lactate, anhydrous | 25 | - | 6.7[5] |

| L-lactate, anhydrous | 30 | - | 8.5[5] |

| Anhydrous | 60 | ~50 | - |

| L(+) Calcium Lactate | 80 | 45.88 | - |

| DL(±) Calcium Lactate | 80 | 36.48 | - |

| Trihydrate/Pentahydrate | 25 | - | 9[7] |

| Pentahydrate | 25 | - | 7.9[5] |

Table 2: Solubility of Calcium L-Lactate Pentahydrate in Ethanol-Water Mixtures at 25°C (298.15 K)

| Mole Fraction of Ethanol | Solubility (Mole Fraction) |

| 0.0000 | 0.0049 |

| 0.0588 | 0.0021 |

| 0.1269 | 0.0008 |

| 0.2083 | 0.0003 |

| 0.3103 | 0.0001 |

| 0.4454 | 0.0000 |

| 0.6366 | 0.0000 |

| 1.0000 | 0.0000 |

Data adapted from a study on the solubility of calcium-L-lactate pentahydrate in binary solvent mixtures.[4]

Table 3: Solubility of Calcium L-Lactate Pentahydrate in Acetone-Water Mixtures at 25°C (298.15 K)

| Mole Fraction of Acetone | Solubility (Mole Fraction) |

| 0.0000 | 0.0049 |

| 0.0337 | 0.0026 |

| 0.0732 | 0.0013 |

| 0.1205 | 0.0006 |

| 0.1793 | 0.0002 |

| 0.2557 | 0.0001 |

| 0.3601 | 0.0000 |

| 1.0000 | 0.0000 |

Data adapted from a study on the solubility of calcium-L-lactate pentahydrate in binary solvent mixtures.[4]

Qualitative Solubility in Other Solvents:

-

Glycerol: While quantitative solubility data is limited, a calcium lactate-glycerol adduct can be formed by reacting calcium lactate with anhydrous glycerol, suggesting a high degree of interaction and solubility.[8]

-

Ethanol (96%): Calcium lactate is characterized as "very slightly soluble" to "practically insoluble" in ethanol.[9][10]

-

Propylene (B89431) Glycol: Information on the solubility of calcium lactate in propylene glycol is not widely available in the reviewed literature. One study mentions the production of propylene glycol from crude calcium lactate, but does not detail the solubility of the salt in the final product.[11]

Experimental Protocols

Accurate determination of solubility is crucial for many applications. The following sections detail the methodologies for key experiments.

Equilibrium Solubility Determination

This method determines the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for undissolved solid to confirm saturation.

-

Once equilibrium is established, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., deionized water) to a concentration within the range of the analytical method.

-

Determine the concentration of calcium in the diluted solution using an appropriate analytical technique, such as complexometric titration with EDTA.

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Complexometric Titration with EDTA for Calcium Concentration

This is a standard method for quantifying the amount of calcium in a solution.

Materials:

-

0.05 M Disodium Ethylenediaminetetraacetate (EDTA) solution (standardized)

-

Diluted hydrochloric acid

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Hydroxy naphthol blue indicator

-

Burette, pipette, and conical flasks

-

Magnetic stirrer

Procedure:

-

Pipette an accurately known volume of the diluted calcium lactate solution into a conical flask.

-

Add approximately 150 mL of deionized water and 2 mL of dilute hydrochloric acid.[9]

-

While stirring, add about 30 mL of the 0.05 M EDTA solution from a burette.

-

Add 15 mL of sodium hydroxide solution and approximately 300 mg of hydroxy naphthol blue indicator.[9]

-

Continue the titration with the EDTA solution until the color changes to a distinct blue endpoint.[9]

-

Record the total volume of EDTA solution used.

-

Perform a blank titration using the same procedure but without the calcium lactate sample.

-

Calculate the concentration of calcium in the sample using the following formula:

Ca²⁺ (mg/L) = [(V_sample - V_blank) × M_EDTA × 40.08 × 1000] / V_sample_aliqout

Where:

-

V_sample = Volume of EDTA used for the sample (L)

-

V_blank = Volume of EDTA used for the blank (L)

-

M_EDTA = Molarity of the EDTA solution (mol/L)

-

40.08 = Molar mass of Calcium ( g/mol )

-

V_sample_aliqout = Volume of the sample aliquot taken for titration (L)

-

Diagram 2: Logical Flow of Complexometric Titration

Caption: Logical steps involved in the complexometric titration of calcium.

Conclusion

The solubility of this compound is a multifaceted property that is significantly influenced by the solvent system, temperature, and pH. While highly soluble in water, especially at elevated temperatures, its solubility is markedly reduced in the presence of common organic solvents like ethanol and acetone. The provided quantitative data and detailed experimental protocols offer a valuable resource for scientists and researchers in the pharmaceutical and food industries. A thorough understanding and precise measurement of solubility are paramount for the successful formulation and application of products containing calcium lactate. Further research to quantify the solubility of this compound in pure solvents such as methanol and glycerol would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. kiche.or.kr [kiche.or.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calcium lactate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Calcium lactate | 814-80-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. fao.org [fao.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. scribd.com [scribd.com]

Spectroscopic Analysis of Calcium Lactate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563) monohydrate, a common pharmaceutical excipient and calcium supplement, requires rigorous characterization to ensure its identity, purity, and solid-state properties. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of calcium lactate monohydrate. Detailed methodologies for Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD) are presented, alongside a summary of key quantitative data. This document serves as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing this compound.

Introduction

Calcium lactate (C₆H₁₀CaO₆) is the calcium salt of lactic acid and is widely used in the pharmaceutical industry as a calcium source in dietary supplements and as a food additive (E327).[1][2] It can exist in various hydrated forms, with the monohydrate and pentahydrate being the most common.[3][4][5][6] The specific hydrate (B1144303) form can significantly impact the material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, accurate and robust analytical methods are crucial for the characterization of this compound in raw materials and finished drug products.

Spectroscopic techniques are indispensable tools for the solid-state characterization of active pharmaceutical ingredients (APIs) and excipients.[7][8] These methods provide detailed information about the molecular structure, crystalline form, and purity of a substance. This guide focuses on the application of four key spectroscopic techniques for the analysis of this compound:

-

Infrared (IR) Spectroscopy: To identify functional groups and confirm the molecular structure.

-

Raman Spectroscopy: To provide complementary vibrational information, particularly for non-polar bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and identify different chemical environments of the nuclei.

-

X-ray Diffraction (XRD): To determine the crystalline structure and differentiate between different polymorphic and hydrated forms.

Spectroscopic Methodologies and Data

This section details the experimental protocols for each spectroscopic technique and presents a summary of the quantitative data for this compound in structured tables.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups.

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the analysis of solid powders in the pharmaceutical industry due to its minimal sample preparation and rapid analysis time.[9][10][11]

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection:

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding environment.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder (approximately 5-10 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

-

If necessary, perform baseline correction and other spectral processing using the spectrometer's software.

-

The following table summarizes the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

| ~3400 - 3000 | O-H stretching (water of hydration and hydroxyl group) | [4][12] |

| ~2985 | Asymmetric C-H stretching (CH₃) | [12][13] |

| ~2935 | Symmetric C-H stretching (CH₃) | [12] |

| ~1570 - 1550 | Asymmetric COO⁻ stretching (carboxylate) | [12] |

| ~1470 | C-H bending (CH₃) | [13] |

| ~1450 | O-H in-plane bending (hydroxyl group) | [14] |

| ~1370 | Symmetric COO⁻ stretching (carboxylate) | [13] |

| ~1120 | C-O stretching (hydroxyl group) | [12] |

| ~1040 | C-C stretching | [13] |

| ~850 | C-COO stretching | [13] |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. Raman is particularly sensitive to non-polar bonds and provides valuable information about the crystalline lattice and molecular backbone.

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Sample Preparation:

-

Data Acquisition:

-

Focus the laser onto the sample using the integrated microscope.

-

Acquire the Raman spectrum over a typical range of 200-3200 cm⁻¹.

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. Typical parameters might include a laser power of 50-100 mW and an integration time of 10-30 seconds, with multiple accumulations.

-

-

Data Processing:

-

The collected spectrum may require baseline correction to remove fluorescence background.

-

Cosmic ray removal algorithms may also be applied.

-

The following table summarizes the characteristic Raman shifts for this compound.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |

| ~2990 | Asymmetric C-H stretching (CH₃) | [17] |

| ~2940 | Symmetric C-H stretching (CH₃) | [17] |

| ~1460 | C-H bending (CH₃) | [17] |

| ~1410 | Symmetric COO⁻ stretching (carboxylate) | [17] |

| ~1090 | C-O stretching (hydroxyl group) | [17] |

| ~1045 | C-C stretching | [17] |

| ~930 | C-C stretching | [17] |

| ~850 | C-COO stretching | [17] |

| ~540 | O-C-O bending (carboxylate) | [18] |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of the solid forms of pharmaceuticals. It provides detailed information about the local chemical environment of atomic nuclei, allowing for the differentiation of polymorphs, solvates, and amorphous forms.[7][19]

-

Instrument Setup:

-

Use a high-field solid-state NMR spectrometer.

-

Pack the powdered this compound sample into a zirconia rotor (e.g., 4 mm diameter).

-

-

Data Acquisition:

-

Insert the rotor into the NMR probe and spin it at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.[20]

-

Perform a ¹³C CP/MAS experiment. This technique enhances the ¹³C signal by transferring polarization from the more abundant ¹H nuclei.

-

Key experimental parameters to be optimized include the contact time, recycle delay, and the number of scans. A typical contact time is 1-5 ms, and the recycle delay should be long enough to allow for relaxation of the ¹H nuclei.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is referenced to a standard, such as adamantane (B196018) or glycine.

-

Baseline correction and phasing may be necessary.

-

The following table summarizes the approximate ¹³C chemical shifts for this compound. These values can vary slightly depending on the specific crystalline form and experimental conditions.

| Chemical Shift (ppm) | Carbon Assignment | Reference(s) |

| ~182 - 178 | C=O (carboxylate) | [21][22] |

| ~70 - 65 | C-OH | [21][22] |

| ~25 - 20 | CH₃ | [21][22] |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a primary technique for the characterization of crystalline solids. It provides a unique diffraction pattern based on the arrangement of atoms in the crystal lattice, allowing for the identification of the crystalline form and the detection of polymorphism.[23][24][25]

-

Instrument Setup:

-

Use a powder X-ray diffractometer with a copper (Cu) Kα X-ray source (λ = 1.5406 Å).

-

Calibrate the instrument using a standard reference material (e.g., silicon).

-

-

Sample Preparation:

-

Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder, ensuring a flat and level surface.[26]

-

-

Data Acquisition:

-

Collect the diffraction pattern over a specific 2θ range, typically from 5° to 40°.

-

The scan speed and step size should be chosen to obtain a high-quality pattern. A typical scan rate might be 1-2° per minute.

-

-

Data Analysis:

-

The resulting diffractogram plots the intensity of the diffracted X-rays versus the diffraction angle (2θ).

-

The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the crystalline structure.

-

The following table lists the characteristic 2θ values for this compound.

| 2θ (°) | Relative Intensity | Reference(s) |

| ~9.5 | Strong | [3][6] |

| ~11.2 | Medium | [3][6] |

| ~16.8 | Medium | [3][6] |

| ~18.9 | Strong | [3][6] |

| ~20.5 | Medium | [3][6] |

| ~24.2 | Medium | [3][6] |

| ~28.0 | Medium | [3][6] |

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between analytical techniques and material properties.

Conclusion

The spectroscopic analysis of this compound using IR, Raman, ssNMR, and PXRD provides a comprehensive understanding of its chemical structure and solid-state properties. The methodologies and data presented in this guide serve as a foundational resource for the quality control and characterization of this important pharmaceutical material. By employing these techniques, researchers and drug development professionals can ensure the consistency, quality, and performance of products containing this compound.

References

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. Task-Specific Ionic Liquids with Lactate Anion Applied to Improve ZnO Dispersibility in the Ethylene-Propylene-Diene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vibrational spectra of lactic acid and lactates | Semantic Scholar [semanticscholar.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Study on the Effects of Calcium Lactate on the Gelling Properties of Large Yellow Croaker (Pseudosciaena crocea) Surimi by Low-Field Nuclear Magnetic Resonance and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. mdpi.com [mdpi.com]

- 25. moodle2.units.it [moodle2.units.it]

- 26. icdd.com [icdd.com]

An In-depth Technical Guide to Calcium Lactate Monohydrate for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of calcium lactate (B86563) monohydrate (C₆H₁₂CaO₇), a chemical compound of significant interest in the pharmaceutical and life sciences sectors. The document details its chemical identity, physicochemical properties, and established roles in drug development, including its use as an excipient and a source of bioavailable calcium. Furthermore, this guide outlines detailed experimental protocols for its synthesis and quality control analysis. It also explores the compound's physiological impact, visualizing its role in modulating intracellular calcium signaling pathways. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data in accessible tables and illustrating complex processes with clear diagrams.

Chemical Identity and Physicochemical Properties

Calcium lactate is the calcium salt of lactic acid, consisting of two lactate anions for each calcium cation (Ca²⁺). It is commercially available in several hydration states, with the monohydrate and pentahydrate being common forms.[1][2][3] The monohydrate is the focus of this guide.

Key Identifiers

A clear identification of calcium lactate monohydrate is crucial for regulatory and research purposes. There are several CAS numbers associated with calcium lactate and its various hydrates.

| Identifier | Value | Reference(s) |

| Molecular Formula | C₆H₁₂CaO₇ | [4] |

| Molecular Weight | 236.23 g/mol | [4] |

| IUPAC Name | calcium;bis(2-hydroxypropanoate);hydrate | [4] |

| CAS Number (Monohydrate) | 41372-22-9 | [5][6] |

| CAS Number (DL-Monohydrate) | 69843-88-5 | [7] |

| CAS Number (Anhydrous) | 814-80-2 | [8] |

| E-Number | E327 | [2] |

Physicochemical Properties

This compound is a white to cream-colored crystalline powder or granule that is nearly odorless.[5][9] Its physicochemical properties, particularly its solubility, are key to its high bioavailability compared to other calcium salts like calcium citrate.[10]

| Property | Value | Reference(s) |

| Appearance | White or almost white, crystalline or granular powder. | [1] |

| Solubility in Water | Soluble in water; freely soluble in boiling water. | [1][5] |

| Solubility in Ethanol (B145695) | Very slightly soluble in ethanol (96%). | [1][5] |

| pH (5% w/v solution) | 6.0 - 8.0 | [5] |

| Melting Point | Decomposes at 240 °C (anhydrous form). | [2][5] |

| Loss on Drying (Monohydrate) | 5.0% - 8.0% (at 125°C). | [5] |

Applications in Pharmaceutical Development

Calcium lactate is recognized by the FDA as a Generally Recognized as Safe (GRAS) substance and is used in various pharmaceutical applications.[8][11]

-

Calcium Supplementation: It is widely used in oral dosage forms to treat and prevent calcium deficiencies, leveraging its good solubility and bioavailability.[][13][14]

-

Tablet Excipient: A spray-dried grade of calcium lactate has demonstrated good compactability, making it suitable as a diluent in direct compression tablet manufacturing.[3][15] The hydration state can affect tablet properties; for instance, dehydration of the pentahydrate form may reduce the crushing strength of tablets.[1][3]

-

Bioavailability Enhancer: It is used in formulations to enhance the bioavailability of active pharmaceutical ingredients.[3][]

-

Controlled-Release Formulations: Calcium lactate serves as a source of calcium ions for the ionic cross-linking of polymers like sodium alginate, used to prepare microspheres for controlled drug delivery.[3][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control of calcium lactate, reflecting standard laboratory and industrial practices.

Synthesis of Calcium Lactate

The most common method for preparing calcium lactate is through the neutralization of lactic acid with a calcium source.[8]

Objective: To synthesize calcium lactate via the reaction of lactic acid with calcium carbonate.

Materials:

-

Lactic Acid (C₃H₆O₃)

-

Calcium Carbonate (CaCO₃)

-

Deionized Water

-

Ethanol (for recrystallization, optional)

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve lactic acid in deionized water. The concentration can be varied, but concentrations above 2.0 mol% may increase slurry viscosity and hinder mass transfer.[16]

-

Neutralization: Slowly add calcium carbonate powder to the lactic acid solution while stirring continuously. The reaction will produce carbon dioxide gas, causing effervescence. The molar ratio of calcium carbonate to lactic acid should be approximately 1:2 to ensure the reaction goes to completion.[17] Reaction: CaCO₃ + 2 C₃H₆O₃ → C₆H₁₀CaO₆ + H₂O + CO₂

-

Temperature Control: Maintain the reaction temperature at approximately 30-60 °C. One study found the optimal temperature to be around 60 °C for maximum yield.[16][17]

-

Filtration: Once the reaction is complete (i.e., effervescence ceases), filter the hot solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization of calcium lactate. For higher purity, ethanol can be added to the solution to promote recrystallization.[17]

-

Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities. Dry the final product in an oven at an appropriate temperature (e.g., below 120°C to prevent full dehydration) to obtain calcium lactate hydrate.[9][17]

Quality Control Protocols

The following protocols are based on standard pharmacopeial methods for ensuring the purity and quality of calcium lactate.

3.2.1. Assay (Complexometric Titration)

Objective: To determine the percentage purity of calcium lactate (C₆H₁₀CaO₆) on a dried basis.

Principle: The calcium content is determined by direct titration with a standardized solution of edetate disodium (B8443419) (EDTA) at an alkaline pH, using a metal-ion indicator.

Protocol:

-

Sample Preparation: Accurately weigh a portion of the sample equivalent to about 350 mg of anhydrous calcium lactate.

-

Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid.

-

Titration: a. While stirring (e.g., with a magnetic stirrer), add approximately 30 mL of 0.05 M edetate disodium VS from a buret. b. Add 15 mL of 1 N sodium hydroxide (B78521) and about 300 mg of hydroxy naphthol blue indicator. c. Continue the titration with 0.05 M edetate disodium VS until the endpoint is reached, indicated by a color change to blue.

-

Calculation: Perform a blank determination and calculate the percentage of C₆H₁₀CaO₆ in the sample. Each mL of 0.05 M edetate disodium is equivalent to 10.91 mg of C₆H₁₀CaO₆.[18] The acceptance criteria are typically between 98.0% and 101.0% on the dried basis.[19]

3.2.2. Loss on Drying

Objective: To determine the percentage of water content in the sample.

Protocol:

-

Accurately weigh 1-2 g of the sample in a suitable pre-dried weighing dish.

-

Distribute the sample evenly to a depth of not more than 3 mm.

-

Dry the sample in an oven at 120 °C for 4 hours.

-

Cool in a desiccator and reweigh. The percentage loss in weight is calculated.

-

Acceptance Criteria: For this compound, the loss on drying should be between 5.0% and 8.0%.[19]

3.2.3. Analytical Method using Ion Chromatography (IC)

For the determination of lactate in various matrices, a ring-trial validated method (EN 17294) based on ion chromatography coupled to conductivity detection (IC-CD) is recommended for official control.[20]

Protocol Outline:

-

Extraction: A 5 g sample is mixed with 100 mL of water and stirred for 60 minutes or sonicated for 30 minutes.

-

Clarification: The extract is filtered or centrifuged to remove particulate matter.

-

Analysis: The clarified extract is diluted if necessary, filtered through a membrane filter, and injected into the IC system.

-

Quantification: Lactate is quantified using an external calibration curve.[20]

Biological Role and Signaling Pathways

When administered, calcium lactate dissociates into calcium (Ca²⁺) and lactate ions, both of which are physiologically active.[8]

-

Calcium (Ca²⁺): The released Ca²⁺ contributes to the extracellular calcium pool. Calcium is a critical second messenger that regulates a vast number of cellular processes.[21] An influx of extracellular calcium or its release from intracellular stores like the endoplasmic reticulum (ER) can trigger signaling cascades that control everything from muscle contraction and neurotransmitter release to gene transcription.[21][22]

-

Lactate: The lactate anion is not merely a metabolic byproduct but also a signaling molecule. It can be transported into cells via monocarboxylate transporters (MCTs) and can influence neuronal activity and plasticity.[23][24]

A study on colon cancer cells demonstrated that extracellular calcium lactate can increase intracellular Ca²⁺ levels.[23] This influx of calcium activates calpain, a calcium-dependent protease. Activated calpain then cleaves focal adhesion kinase (FAK), a key protein in cell adhesion and migration. The destabilization of FAK ultimately leads to an increase in cancer cell motility.[23]

References

- 1. Calcium lactate | 814-80-2 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Calcium Lactate - CD Formulation [formulationbio.com]

- 4. This compound | C6H12CaO7 | CID 5282393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium Lactate EP BP USP IP Reagent Manufacturers, SDS MSDS [mubychem.com]

- 6. Temporary title [webprod.hc-sc.gc.ca]

- 7. GSRS [precision.fda.gov]

- 8. globalcalcium.com [globalcalcium.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Calcium lactate - Wikipedia [en.wikipedia.org]

- 11. behansar.com [behansar.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. wjpsronline.com [wjpsronline.com]

- 15. lookchem.com [lookchem.com]

- 16. [PDF] A Study on the Synthesis of Calcium Lactate Using Precipitated Calcium Carbonate | Semantic Scholar [semanticscholar.org]

- 17. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]

- 18. fao.org [fao.org]

- 19. drugfuture.com [drugfuture.com]

- 20. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 21. Calcium signaling - Wikipedia [en.wikipedia.org]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrate Forms of Calcium Lactate: Monohydrate and Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary hydrate (B1144303) forms of calcium lactate (B86563): the monohydrate and the pentahydrate. Calcium lactate, a widely used pharmaceutical excipient and calcium supplement, can exist in different hydration states, which significantly influences its physicochemical properties and, consequently, its performance in drug formulations. Understanding the characteristics and interconversion of these hydrates is crucial for ensuring product quality, stability, and bioavailability.

Physicochemical Properties

Calcium lactate monohydrate (C₆H₁₀CaO₆·H₂O) and calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) exhibit distinct physical and chemical properties. A summary of their key quantitative data is presented in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | This compound | Calcium Lactate Pentahydrate |

| Molecular Formula | C₆H₁₀CaO₆·H₂O | C₆H₁₀CaO₆·5H₂O |

| Molecular Weight | 236.23 g/mol | 308.30 g/mol |

| Appearance | White to cream-colored crystalline powder or granules. | White or almost white, crystalline or granular powder, slightly efflorescent.[1] |

| Density | Data not readily available | 1.494 g/cm³[2] |

| Water Content (theoretical) | 7.62% | 29.20% |

Table 2: Solubility Data

| Solvent | Temperature | This compound | Calcium Lactate Pentahydrate |

| Water | 25 °C | Soluble | 7.9 g/100 mL[2] |

| Boiling Water | - | Freely soluble | Freely soluble |

| Ethanol | - | Practically insoluble | Practically insoluble[1] |

Table 3: Thermal Properties

| Property | This compound | Calcium Lactate Pentahydrate |

| Melting Point | Decomposes upon heating | Becomes anhydrous at 120 °C[2] |

| Dehydration Temperature | Onset of dehydration is typically observed at a lower temperature than the pentahydrate. | Loses water in a dry atmosphere between 35 and 135 °C.[2] |

Crystallization and Interconversion

The formation of either the monohydrate or the pentahydrate of calcium lactate is dependent on the crystallization conditions, primarily temperature and the presence of other solutes.

-

Calcium Lactate Pentahydrate is the most common and stable form under ambient conditions.[3] It can be crystallized from aqueous solutions at room temperature.[4] The optimal conditions for the crystallization of L-calcium lactate pentahydrate without additives include a crystallization temperature of 39°C, a stirring rate of 220 r/min, the addition of seed crystals (2.5‰ of the solution mass), and a cooling rate of 10°C/h.[4]

-

This compound can be formed under specific conditions, such as through a variable temperature powder X-ray diffraction (VT-PXRD) experiment performed in a sealed capillary.[5]

The interconversion between these hydrate forms is influenced by temperature and relative humidity. The pentahydrate can lose its water of crystallization to form the anhydrous form, which can then rehydrate.[2]

Diagram 1: Relationship between Calcium Lactate Hydrate Forms.

Experimental Protocols for Characterization

Accurate characterization of the hydrate form of calcium lactate is essential for quality control and formulation development. The following are detailed methodologies for key analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline form of a substance. The monohydrate and pentahydrate forms of calcium lactate have distinct diffraction patterns.

Methodology:

-

Sample Preparation: Gently grind the calcium lactate sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystals.

-

Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface level with the holder's top.

-

Instrument Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 50°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

-

-

Data Analysis: Compare the obtained diffraction pattern with reference patterns for this compound and pentahydrate. The presence of characteristic peaks at specific 2θ angles confirms the identity of the hydrate form. It is important to note that different enantiomeric forms of calcium lactate pentahydrate (L- and DL-) also exhibit distinct PXRD patterns.[6]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration processes of the hydrates.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the calcium lactate sample into an aluminum or ceramic TGA/DSC pan.

-

Instrument Parameters (Typical):

-

Heating Rate: 10 °C/minute

-

Temperature Range: 25 °C to 300 °C (or higher to observe decomposition)

-

Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/minute

-

-

Data Analysis:

-

TGA: Observe the mass loss corresponding to the loss of water molecules. For the pentahydrate, a mass loss of approximately 29.2% is expected upon complete dehydration. The monohydrate will show a smaller mass loss.

-

DSC: Identify endothermic peaks corresponding to the dehydration events. The temperature and enthalpy of these transitions are characteristic of each hydrate. For calcium lactate pentahydrate, an endothermic peak corresponding to the transition to the anhydrous form is typically observed.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and the presence of water in the crystal structure.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix approximately 1-2 mg of the calcium lactate sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

-

O-H Stretching: A broad band in the region of 3000-3600 cm⁻¹ indicates the presence of water of hydration. The shape and position of this band can differ between the monohydrate and pentahydrate.

-

Carbonyl (C=O) Stretching: A strong absorption band is typically observed around 1500-1750 cm⁻¹.[8]

-

C-H Bending: Bands in the 1300-1400 cm⁻¹ region are characteristic of C-H bending vibrations.[8]

-

Diagram 2: Experimental Workflow for Hydrate Identification.

Implications for Drug Development

The choice of hydrate form for calcium lactate in a pharmaceutical formulation is critical for several reasons:

-

Stability: The pentahydrate is generally more stable under ambient conditions. However, changes in temperature and humidity during manufacturing and storage can lead to dehydration or hydration, potentially affecting the physical properties of the drug product.[2]

-

Processability: The flowability, compressibility, and other bulk properties of the powder can differ between the hydrate forms, impacting manufacturing processes such as tableting and encapsulation.

-

Dissolution and Bioavailability: Although both forms are soluble in water, differences in their crystal structure and surface properties could lead to variations in dissolution rates, which may affect the bioavailability of the calcium.

Conclusion